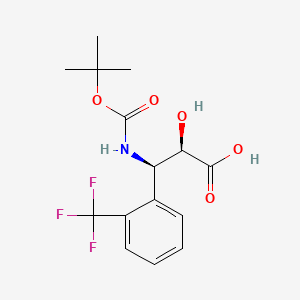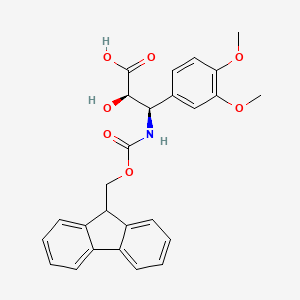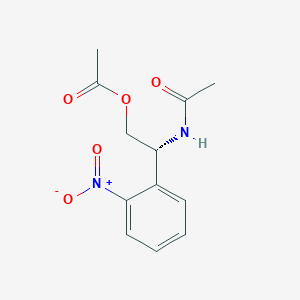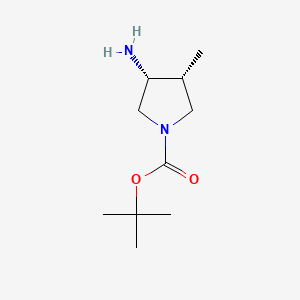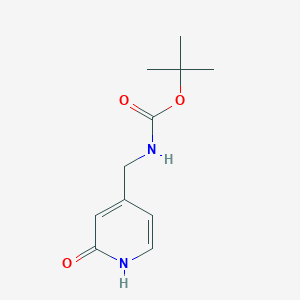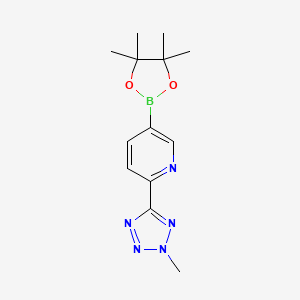
4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
“4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H6Cl2N4S . It is a member of the 1,2,4-triazole class of compounds .
Molecular Structure Analysis
The molecular structure of “4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques can provide insights into the molecule’s shape and properties within its crystalline environment .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound, synthesized from 2,4-dichlorobenzoic acid through a multi-step process, has shown significant antifungal activity in preliminary bioassays, particularly against P. cubensis at a concentration of 100 mg/L. This indicates its potential utility in antifungal applications (Zheng Yu-gu, 2015).
Antimicrobial Activity
Derivatives of this compound, specifically fused ring systems and triazolothiadiazoles, were synthesized and exhibited significant inhibition of bacterial and fungal growth. This finding highlights its potential in developing new antimicrobial agents (D. H. Purohit et al., 2011).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of this compound and its derivatives have been extensively analyzed, providing essential insights into their physical and chemical properties. Such studies are crucial for understanding and improving their biological activity (G. Sarala et al., 2006).
Heterocyclic Chemistry
The chemistry of 1,2,4-triazole derivatives, including this compound, has been a focus due to their broad spectrum of biological activities. They are known for antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, and their low toxicity makes them attractive for further research (I. I. Aksyonova-Seliuk et al., 2018).
Antiradical Activity
This compound and its derivatives have been studied for antiradical properties. Their interaction with free radicals such as DPPH in vitro has shown significant antiradical activity, suggesting potential use in treating diseases related to free radical damage (A. Safonov & I. Nosulenko, 2021).
Corrosion Inhibition
The compound has also been explored as a corrosion inhibitor for metals like copper in saline environments. Its effectiveness in preventing corrosion, as evidenced by various studies, highlights its potential in industrial applications (D. S. Chauhan et al., 2019).
Physicochemical Properties
Research into the physicochemical properties of this compound's derivatives is ongoing, focusing on its synthesis, physical and chemical attributes, and potential biological activities. Such studies contribute to the drug development process by identifying promising compounds for further exploration (T. Kravchenko et al., 2018).
Direcciones Futuras
The future directions for “4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their structure-reactivity relationships . This could provide valuable insights into the design and development of new materials involving 1,2,4-triazole systems .
Mecanismo De Acción
Target of Action
The primary target of 4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is the prostaglandin D2 synthase (PGDS) . PGDS is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including involvement in inflammation and pain responses.
Mode of Action
The compound interacts with its target, PGDS, through a process known as docking . Docking involves the compound binding to the active site of the enzyme, potentially inhibiting its function. The docking pose and non-covalent interactions provide insights into the compound’s plausible inhibitory action .
Propiedades
IUPAC Name |
4-amino-3-(2,3-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4S/c9-5-3-1-2-4(6(5)10)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSPBVJWSKEJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




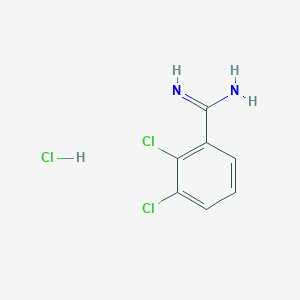
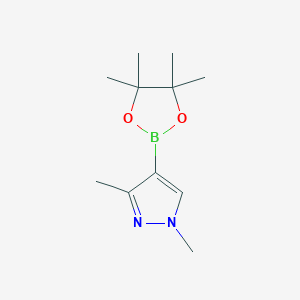
![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)

